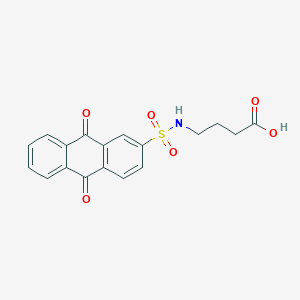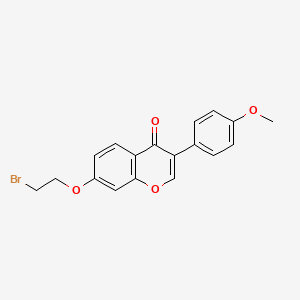
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is a complex organic compound with a molecular formula of C18H15NO6S This compound is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, a sulfonyl group at position 2, and a butyric acid moiety attached via an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid typically involves multiple steps, starting from commercially available anthracene. The key steps include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) under acidic conditions.
Sulfonation: The 9,10-anthraquinone is then sulfonated using fuming sulfuric acid (oleum) to introduce the sulfonyl group at position 2.
Amidation: The sulfonated product is reacted with butyric acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Introduction of additional oxygen-containing functional groups.
Reduction Products: Conversion of ketones to alcohols.
Substitution Products: Replacement of the sulfonyl group with other nucleophiles.
Applications De Recherche Scientifique
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and ketone groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core and ketone groups but lacks the sulfonyl and butyric acid moieties.
Anthracene-2-sulfonic acid: Contains the sulfonyl group but lacks the ketone and butyric acid groups.
4-Aminobutyric acid: Contains the butyric acid moiety but lacks the anthracene core and sulfonyl group.
Uniqueness
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLIXSUMXKMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)


![3-(3-hydroxypropyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588845.png)
![2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588846.png)
![2-{[5-({2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B2588847.png)


![Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2588854.png)

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)
![6-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2588857.png)

